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molecular formula C7H8N2O B8479361 2,3-Dihydrofuro[2,3-c]pyridin-3-amine

2,3-Dihydrofuro[2,3-c]pyridin-3-amine

Cat. No. B8479361
M. Wt: 136.15 g/mol
InChI Key: UZXIEVGCIZTZIR-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

This compound was prepared using a method analogous to that of 2,3-dihydrofuro[2,3-b]pyridin-3-amine (A.2.1.2), furo[2,3-c]pyridin-3(2H)-one O-methyl oxime replacing furo[2,3-b]pyridin-3(2H)-one O-methyl oxime;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
furo[2,3-c]pyridin-3(2H)-one O-methyl oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1C2=NC=CC=C2C(N)C1.CO[N:13]=[C:14]1[C:22]2[C:17](=[CH:18][N:19]=[CH:20][CH:21]=2)[O:16][CH2:15]1>>[O:16]1[C:17]2=[CH:18][N:19]=[CH:20][CH:21]=[C:22]2[CH:14]([NH2:13])[CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(C=2C1=NC=CC2)N
Step Two
Name
furo[2,3-c]pyridin-3(2H)-one O-methyl oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=C1COC2=CN=CC=C21

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
O1CC(C=2C1=CN=CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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